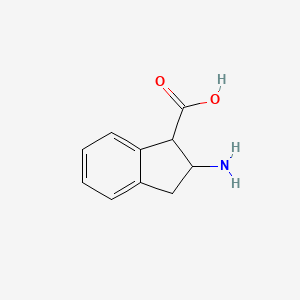

2-amino-2,3-dihydro-1H-indene-1-carboxylic acid

Description

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-amino-2,3-dihydro-1H-indene-1-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c11-8-5-6-3-1-2-4-7(6)9(8)10(12)13/h1-4,8-9H,5,11H2,(H,12,13) |

InChI Key |

CNVFVHAFRGNVJD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves organic synthesis techniques. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of p-toluenesulfonic acid in toluene can facilitate the formation of the indene ring system . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of 2-amino-2,3-dihydro-1H-indene-1-carboxylic acid may involve large-scale organic synthesis processes. These processes are optimized for high yield and cost-effectiveness. The choice of reagents, catalysts, and reaction conditions is critical to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a bicyclic compound featuring an indene core structure, with an amino group and a carboxylic acid functional group. The molecular formula is , and it has a molar mass of approximately 177.20 g/mol. Research indicates that this compound has potential bioactivity and has been investigated for its antimicrobial and anticancer properties.

Scientific Research Applications

2-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is noted for its potential biological activities and applications in medicinal chemistry. The compound has been investigated for its antimicrobial and anticancer properties. The mechanism of action may involve the inhibition of specific enzymes or modulation of receptor functions, potentially leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

2-Amino-2,3-dihydro-1H-indene-5-carboxamides, a series of compounds, were designed and synthesized as selective discoidin domain receptor 1 (DDR1) inhibitors . One representative compound, 7f , bound with DDR1 with a Kd value of 5.9 nM and suppressed the kinase activity with an half-maximal (50%) inhibitory concentration value of 14.9 nM . Compound 7f inhibited collagen-induced DDR1 signaling and epithelial–mesenchymal transition, suppressed colony formation of pancreatic cancer cells dose-dependently, and showed promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid is labeled with the following GHS classifications :

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation.

- H335 : May cause respiratory irritation.

Mechanism of Action

The mechanism of action of 2-amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The molecular pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target proteins .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations:

- Substituent Effects : Chloro or methoxy groups enhance lipophilicity, influencing bioavailability. For example, 5-chloro derivatives are key intermediates in pesticide synthesis , while methoxy analogs are used in fluorescent probes .

- Amino Group Modifications: Methylation (e.g., dimethylamino in ) or positional isomerism (e.g., 5-amino vs. 2-amino) alters electronic properties and biological activity.

Antineoplastic Potential

- Diarylsulfonylurea Derivatives: Compounds like N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641) exhibit antineoplastic activity but induce methemoglobinemia as a dose-limiting toxicity .

Enzymatic Inhibition

- Spiro Oxazolidinediones: Derivatives of 2,3-dihydro-1H-indene-1-carboxylic acid, such as (S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (I-6), act as selective inhibitors, demonstrating the scaffold's versatility in drug design .

Substituted Derivatives

- 5-Chloro Derivatives : Synthesized via Friedel-Crafts acylation followed by cyclization and esterification. Substituting dichloromethane with n-hexane improves crystallization efficiency (53% yield) .

- Methoxy Derivatives : Prepared through nucleophilic substitution or direct functionalization of the indene core .

Research Findings and Industrial Relevance

Pharmacokinetics and Toxicity

Biological Activity

2-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry. Characterized by its indene core structure, this compound features an amino group and a carboxylic acid functional group, contributing to its diverse biological activities. Its molecular formula is , with a molar mass of approximately 177.20 g/mol .

Antimicrobial Properties

Research has indicated that 2-amino-2,3-dihydro-1H-indene-1-carboxylic acid exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, potentially through mechanisms involving the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells and inhibit cell proliferation. The proposed mechanism involves the modulation of specific enzyme activities and receptor functions, which are critical in cancer cell survival and growth .

The biological activity of this compound may be attributed to its ability to interact with various cellular targets. For instance, it has been identified as a selective inhibitor of discoidin domain receptor 1 (DDR1), which is involved in cellular signaling pathways related to cancer progression .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-amino-2,3-dihydro-1H-indene-1-carboxylic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Biological Activity Profile |

|---|---|---|

| 4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid | Similar indene core but different substitution | Distinct antimicrobial activity |

| 2-Amino-2,3-dihydro-1H-indene-5-carboxamide | Contains an amide instead of a carboxylic acid | Unique interaction with DDR1 |

| 1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid | Different substitution pattern on the indene ring | Varies in reactivity and biological properties |

This table illustrates how variations in substitution patterns can lead to different biological activities, highlighting the importance of structural modifications in drug design.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on 2-amino-2,3-dihydro-1H-indene-5-carboxamide. These compounds were evaluated for their ability to inhibit DDR1 and showed promising results in terms of selectivity and potency against cancer cell lines .

Antimicrobial Screening

Another research effort focused on the antimicrobial properties of this compound. The study demonstrated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria in vitro. The mechanism was suggested to involve disruption of bacterial cell wall synthesis and function.

Q & A

Q. Methodological Insight :

- X-ray Crystallography : Used to determine absolute configuration (e.g., monoclinic P21 space group for related indene derivatives) .

- Circular Dichroism (CD) : Validates enantiomeric purity post-synthesis .

What analytical techniques are recommended for characterizing 2-amino-2,3-dihydro-1H-indene-1-carboxylic acid and its intermediates?

Basic Research Question

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., dihydroindene proton signals at δ 2.5–3.5 ppm) and Boc group integrity .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 206.12 for the base compound) .

- HPLC : Assesses purity (>95% for pharmacological studies) .

Q. Advanced Application :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives (e.g., fluorinated analogs) .

How do structural modifications (e.g., halogenation, Boc protection) impact the compound’s pharmacokinetic properties?

Advanced Research Question

- Halogenation : Bromine at the 4-position enhances lipophilicity (logP increase by ~0.5), improving blood-brain barrier penetration but reducing aqueous solubility .

- Boc Protection : Increases metabolic stability by shielding the amino group from enzymatic degradation, as shown in vitro with liver microsomes .

Q. Resolution Workflow :

Replicate studies with independently synthesized batches.

Perform dose-response curves across multiple cell models.

Validate target engagement via SPR or ITC binding assays .

What computational tools are effective for predicting the binding modes of 2-amino-2,3-dihydro-1H-indene-1-carboxylic acid to biological targets?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Predicts interactions with IAP BIR domains, identifying key hydrogen bonds with Glu314 and Arg326 .

- MD Simulations (GROMACS) : Assesses stability of ligand-target complexes over 100 ns trajectories .

- QSAR Models : Relate substituent electronegativity to apoptotic activity (R² = 0.89 for halogenated derivatives) .

How can researchers optimize in vitro assays to evaluate the pro-apoptotic effects of this compound?

Basic Research Question

- Cell Viability Assays : Use Alamar Blue or MTT in cancer lines (e.g., HCT-116) with 48–72 hr exposure .

- Caspase-3/7 Activation : Measure luminescence via Caspase-Glo® kits, normalizing to protein content .

- Western Blotting : Confirm downregulation of survivin and XIAP post-treatment .

Q. Advanced Consideration :

- 3D Spheroid Models : Mimic tumor microenvironments better than monolayer cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.